DL-threo-2-methylisocitrate sodium is a biochemical compound that serves as a substrate for isocitrate lyase 1 (ICL1), an enzyme involved in various metabolic pathways. This compound is significant in the context of microbial metabolism, particularly within the methylcitrate cycle, which plays a crucial role in the utilization of propionate.
DL-threo-2-methylisocitrate sodium is derived from the enzymatic transformation of citric acid and is associated with the metabolism of certain bacteria and fungi. It is produced through specific biochemical pathways, particularly in organisms that utilize propionate as a carbon source.
This compound falls under the category of organic acids and is classified as a derivative of isocitrate. Its structural configuration includes a methyl group at the second carbon position, influencing its interactions with enzymes and its metabolic role.
The synthesis of DL-threo-2-methylisocitrate sodium can be achieved through various methods, primarily involving the condensation of propionyl-CoA with oxaloacetate to form methylcitrate, which is subsequently converted to methylisocitrate through hydration.
Technical Details:
DL-threo-2-methylisocitrate sodium has a molecular formula of C_6H_7O_7Na. Its structure features:
The compound's molecular weight is approximately 184.11 g/mol. Its structural configuration allows it to participate effectively in enzymatic reactions, particularly with ICL1.
DL-threo-2-methylisocitrate sodium undergoes several key reactions:
Technical Details:
The mechanism of action for DL-threo-2-methylisocitrate sodium primarily involves its role as a substrate for ICL1:
The catalytic efficiency (K_cat/K_m) for DL-threo-2-methylisocitrate sodium has been calculated at approximately 1.74 × 10^3 M^-1 s^-1, indicating its effectiveness as a substrate under specific conditions.
Relevant data includes solubility metrics and stability profiles under various environmental conditions.
DL-threo-2-methylisocitrate sodium has several applications in scientific research:
DL-threo-2-methylisocitrate sodium (C₁₄H₁₄Na₆O₁₄, MW 544.19) serves as a specialized substrate for isocitrate lyase 1 (ICL1) in prokaryotes and fungi. This compound is integral to the methylcitrate cycle, a metabolic pathway enabling microorganisms like Mycobacterium tuberculosis and Salmonella typhimurium to metabolize propionate and odd-chain fatty acids. In this cycle, the enzymatic cleavage of DL-threo-2-methylisocitrate generates pyruvate and succinate, essential intermediates for gluconeogenesis and energy production during hypoxic persistence. Genetic deletion studies confirm that ICL1 deficiency impairs bacterial survival in host macrophages, highlighting this substrate’s role in virulence and persistence [2] [7] [8].
Kinetic studies reveal distinct catalytic parameters for DL-threo-2-methylisocitrate sodium versus the native substrate, isocitrate (ICA). For ICL1, the Michaelis constant (Km) for DL-threo-2-methylisocitrate (718 μM) is approximately fourfold higher than for ICA (188 μM), indicating lower binding affinity. Concurrently, the turnover number (kcat) decreases from 5.24 s⁻¹ (ICA) to 1.25 s⁻¹ for the methylated analog. This reduces catalytic efficiency (kcat/Km) from 2.79 × 10⁴ M⁻¹s⁻¹ (ICA) to 1.74 × 10³ M⁻¹s⁻¹ [2] [7].
Table 1: Kinetic Parameters of ICL1 for Native vs. Methylated Substrate
Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Isocitrate (ICA) | 188 ± 12 | 5.24 ± 0.3 | 2.79 × 10⁴ |
DL-threo-2-methylisocitrate | 718 ± 45 | 1.25 ± 0.1 | 1.74 × 10³ |
The active site of ICL1 contains a conserved Cys191 residue and a Mg²⁺-binding pocket that coordinates the C1-carboxyl and C2-hydroxyl groups of tricarboxylic acid substrates. DL-threo-2-methylisocitrate’s C2-methyl group introduces steric constraints that reduce binding efficiency, as evidenced by crystallography. The methyl moiety disrupts optimal positioning for retro-aldol cleavage, explaining the elevated Km. Mutagenesis studies confirm Cys191’s role in protonating the succinyl fragment post-cleavage—a step critical for the methylcitrate cycle [6] [7] [9].
DL-threo-2-methylisocitrate sodium exhibits competitive inhibition against native isocitrate in ICL1, with structural analogs like 3-nitropropionate (3NP) and 2-vinyl-d-isocitrate (2-VIC) showing stronger potency. 2-VIC acts as a mechanism-based inactivator: ICL1 cleaves it to release 2-vinylglyoxylate, which forms a covalent adduct with Cys191 (kinact = 0.080 min⁻¹; Kinact = 22 μM). This inhibition is slowly reversible with dithiothreitol (DTT), confirming thiol-dependent adduct formation [9].
Table 2: Competitive Inhibitors of ICL1
Inhibitor | Mechanism | Kinact/IC₅₀ | Reversibility |
---|---|---|---|
2-Vinyl-d-isocitrate (2-VIC) | Covalent adduct with Cys191 | 22 μM | DTT-dependent |
3-Nitropropionate (3NP) | Succinate analog | 350 μM* | Non-competitive |
DL-threo-2-methylisocitrate | Substrate competition | 718 μM | N/A |
*Approximate value from literature [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9